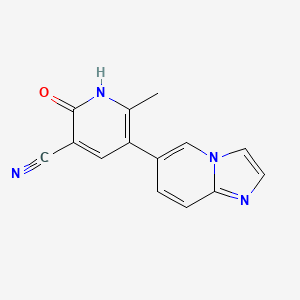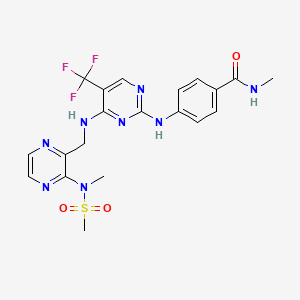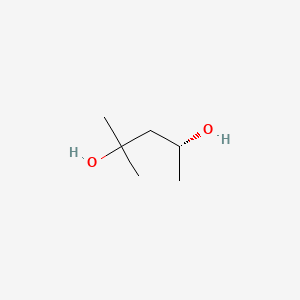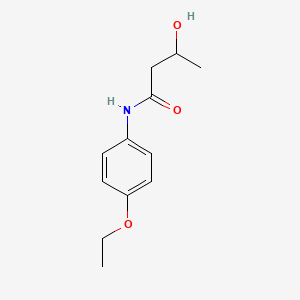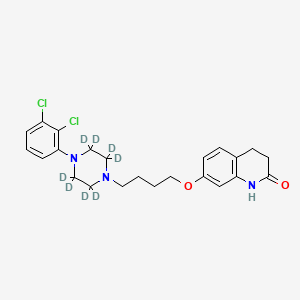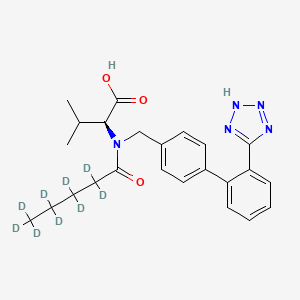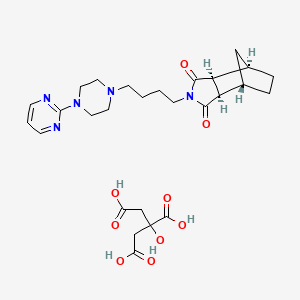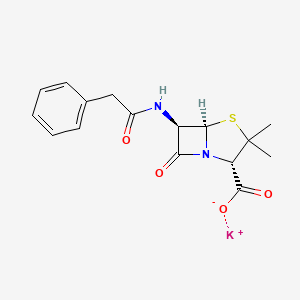![molecular formula C22H29N3O3S2 B1662898 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate CAS No. 170006-73-2](/img/structure/B1662898.png)
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate
説明
Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including biochemistry, pharmacology, and medicine. In
科学的研究の応用
1. Vascular Smooth Muscle Cell Calcification Inhibition FTI-277 has been shown to inhibit calcification in vascular smooth muscle cells (VSMCs). It activates Akt signaling, which is crucial in preventing mineralization, a process that can lead to vascular diseases .
Anti-Leukemia Activity
Research indicates that FTI-277 can inhibit the proliferation of myeloid leukemia cells and enhance apoptosis when used in conjunction with arsenic trioxide (As2O3), providing a potential therapeutic approach for leukemia treatment .
Sepsis Mortality Reduction
FTI-277 has been reported to reduce mortality in septic mice. It appears to mitigate sepsis-induced apoptosis in spleen and thymus, increase regulatory T cells, suppress inflammatory responses, and promote macrophage phagocytic activity, which are all beneficial in sepsis management .
作用機序
Target of Action
FTI-277 is an inhibitor of farnesyl transferase (FTase) . This enzyme is involved in the post-translational modification of proteins, including the oncogenic Ras proteins . By inhibiting FTase, FTI-277 can antagonize both H- and K-Ras oncogenic signaling .
Mode of Action
FTI-277 interacts with its target, FTase, to inhibit the farnesylation of proteins . This prevents the proper functioning of the Ras proteins, which are commonly abnormally active in cancer . The inhibition of Ras proteins disrupts their signaling pathways, leading to changes in cellular activities .
Biochemical Pathways
FTI-277 affects several biochemical pathways. It has been shown to inhibit the PD-L1 signaling pathway, leading to down-regulation of PD-L1 mRNA and protein expression on septic spleen lymphocytes . This effect is closely associated with the nuclear factor kappa B (NF-κB) pathway . FTI-277 also up-regulates PI3K/Akt signaling, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
The compound’s ability to inhibit ftase and affect various cellular pathways suggests that it has good bioavailability and can effectively reach its target sites within cells .
Result of Action
FTI-277 has several molecular and cellular effects. It inhibits the expression of PD-L1 on septic spleen lymphocytes, promotes spleen lymphocyte activation, and reduces spleen lymphocyte apoptosis . It also inhibits smooth muscle cell calcification by up-regulating PI3K/Akt signaling and preventing apoptosis .
特性
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPROVOIQKYTO-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate | |
CAS RN |
170006-73-2 | |
| Record name | FTI 277 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170006-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FTI 277 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170006732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: FTI-277 is a potent and selective inhibitor of farnesyltransferase (FTase) [, , , , ]. FTase is an enzyme responsible for the farnesylation of proteins, a crucial post-translational modification where a 15-carbon isoprenoid lipid (farnesyl pyrophosphate) is attached to a cysteine residue near the C-terminus of the protein [, ]. This modification is essential for the proper localization and function of many proteins, including the Ras family of small GTPases [].
- Inhibition of cell proliferation: FTI-277 has been shown to inhibit the proliferation of various cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. This is primarily attributed to the disruption of Ras-mediated signaling pathways that drive cell cycle progression.
- Induction of apoptosis: In some cell lines, FTI-277 can induce apoptosis, a programmed cell death mechanism [, , ]. This effect is thought to be mediated by the disruption of Ras-dependent survival pathways and the activation of pro-apoptotic proteins.
- Inhibition of cell migration and invasion: Studies have shown that FTI-277 can inhibit the migration and invasion of cancer cells, processes crucial for metastasis [, ]. This is likely due to the role of farnesylated proteins in cytoskeletal reorganization and cell adhesion.
ANone: While the provided research papers don't delve into the detailed spectroscopic characterization of FTI-277, its molecular formula and weight can be deduced from its chemical name, "methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate."
A: Research on FTI-277 analogs and their structure-activity relationships has been conducted [, ]. Key findings include:
A: While FTI-277 showed promise in preclinical studies, clinical trials with first-generation FTIs were not as successful, partly due to the development of resistance []. Some identified resistance mechanisms include:
- Alternative prenylation: Some cancer cells can circumvent FTase inhibition by utilizing geranylgeranyltransferase I (GGTase I), another prenylation enzyme, to modify Ras proteins [, ].
- Upregulation of FTase: Increased expression of FTase can overcome the inhibitory effects of FTI-277 [].
ANone: Numerous studies have investigated the effects of FTI-277 in various in vitro and in vivo models:
- In vitro: FTI-277 has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including leukemia [, , ], breast cancer [], head and neck carcinoma [], and liver cancer []. These studies often utilize cell viability assays, cell cycle analysis, and apoptosis assays to assess the drug's impact.
- In vivo: Studies in animal models have shown that FTI-277 can inhibit tumor growth and improve survival in certain cancers [, , ]. These studies typically involve xenograft models where human cancer cells are implanted into mice, and tumor growth is monitored over time.
ANone: While the provided research primarily focuses on the in vitro and cellular effects of FTI-277, some insights into its PK/PD properties can be gleaned:
- Administration route: FTI-277 has been administered to animals via various routes, including intraperitoneal (IP) injection [, ].
- Tissue distribution: Studies suggest that FTI-277 can reach therapeutic concentrations in various tissues, including the pancreas [].
ANone: Although initial clinical trials with first-generation FTIs were not as successful as anticipated, research on FTI-277 and its analogs continues due to their potential in various areas:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



